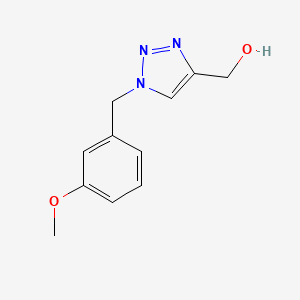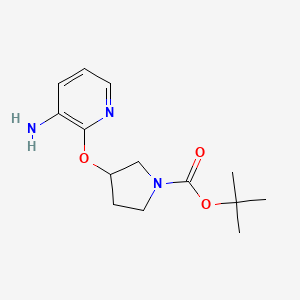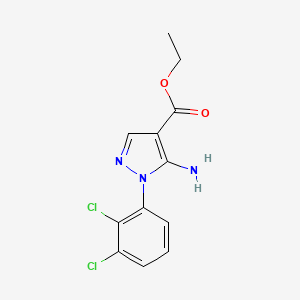
1,3-二羟基-2-甲基咪唑鎓双(三氟甲磺酰)酰亚胺
描述
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as (OH)2MeIm-NTF2, is an ionic liquid and NHC precatalyst . Its empirical formula is C6H7F6N3O6S2 and it has a molecular weight of 395.26 .
Molecular Structure Analysis
The molecular structure of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide consists of a cationic 1,3-dihydroxy-2-methylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide . The InChI string isInChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 . Physical And Chemical Properties Analysis
This compound is a liquid with a melting point of 72 °C . It has a molecular weight of 395.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 13, and a rotatable bond count of 2 .科学研究应用
Antimicrobial Activity
(OH)2MeIm-NTF2 has been studied for its antimicrobial activity. It has been found to have a growth inhibitory effect on certain bacteria, such as Streptococcus species . This makes it a potential candidate for use in treating bacterial infections, especially in situations where traditional antibiotics may be ineffective due to resistance.
Water Treatment
The compound has potential applications in water treatment. Its antimicrobial properties could be useful in treating contaminated groundwater, particularly in developing countries where access to safe water can be a challenge .
Ionic Liquids
(OH)2MeIm-NTF2 is an ionic liquid, a type of salt in a liquid state. Ionic liquids have unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make them useful in a variety of applications.
Electrolytes in Batteries
Ionic liquids, including (OH)2MeIm-NTF2, can be used as electrolytes in lithium/sodium ion batteries . Their high ionic conductivity and thermal stability make them well-suited for this purpose.
Solar Cells
Ionic liquids can also be used in dye-sensitized solar cells . The high ionic conductivity of (OH)2MeIm-NTF2 could potentially improve the efficiency of these cells.
Synthesis of Conducting Polymers
Ionic liquids are used as media for the synthesis of conducting polymers . The unique properties of (OH)2MeIm-NTF2 could potentially enhance the synthesis process.
Environmental Monitoring
The potential ecotoxicity of (OH)2MeIm-NTF2 means that wastewater streams must be closely monitored to avoid environmental release . A new ion chromatography method has been presented, which improves on existing techniques and methods by significantly decreasing analysis time and improving chromatographic peak properties .
Thermal Exposure Stability Studies
Stability studies of ionic liquid [EMIm] [NTf2] under short-term thermal exposure have been conducted . Such studies are important for understanding the behavior of ionic liquids under different conditions, which can inform their use in various applications.
作用机制
Target of Action
The primary targets of (OH)2MeIm-NTF2 are bacterial cells, specifically Streptococcus species . These bacteria are common in various environments and can cause a range of diseases in humans.
Mode of Action
(OH)2MeIm-NTF2 is an ionic liquid that exhibits antimicrobial activity It interacts with bacterial cells, causing changes that inhibit their growth
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The primary result of (OH)2MeIm-NTF2’s action is the inhibition of bacterial growth. In a study, it was found to have a growth inhibitory effect against Streptococcus species isolated from groundwater .
Action Environment
The action of (OH)2MeIm-NTF2 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dihydroxy-2-methylimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N2O2.C2F6NO4S2/c1-4-5(7)2-3-6(4)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,7-8H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFGWWOHFMUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746181 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
1215211-93-0 | |
| Record name | 1,3-Dihydroxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying antimicrobial activity in groundwater, and how does 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide play a role in this context?
A: Access to safe drinking water is crucial, especially in developing countries where untreated groundwater often serves as the primary source. [] This reliance on untreated water raises concerns about waterborne infections and the spread of antibiotic-resistant bacteria. [] The research highlights the alarming presence of multi-drug resistant Streptococcus species in groundwater intended for human consumption. [] In this context, exploring alternative antimicrobial agents like 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide becomes crucial. This ionic liquid demonstrated promising antimicrobial activity against the isolated Streptococcus strains, inhibiting their growth even at low concentrations. [] This finding opens avenues for further research into its potential as a safe and effective solution for water disinfection or as a novel antimicrobial agent.
Q2: How does the antimicrobial effectiveness of 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide compare to traditional antibiotics against the Streptococcus species found in the study?
A: The study reveals a concerning level of antibiotic resistance among the isolated Streptococcus species. [] Alarmingly, all isolates from certain locations exhibited resistance to penicillin G, and a significant proportion showed resistance to vancomycin. [] In contrast, 1,3-Dihydroxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrated promising results, inhibiting the growth of all tested isolates. [] Furthermore, its efficacy increased with higher concentrations, suggesting a dose-dependent effect. [] These findings highlight the potential of this ionic liquid as a viable alternative to conventional antibiotics, especially against drug-resistant strains.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)

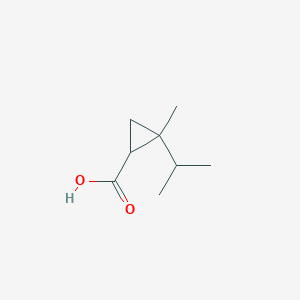
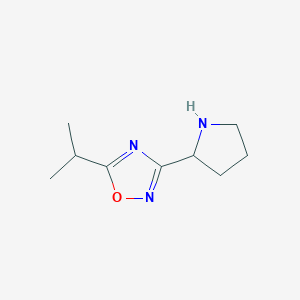
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)
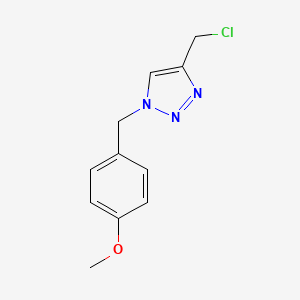
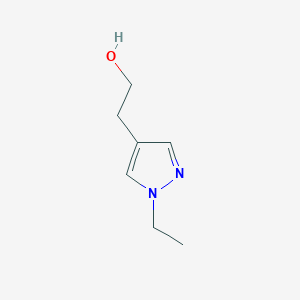
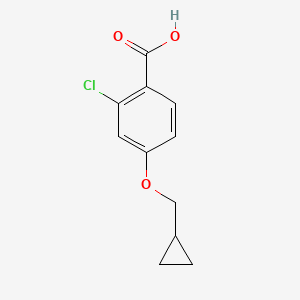
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
